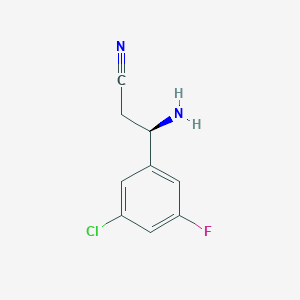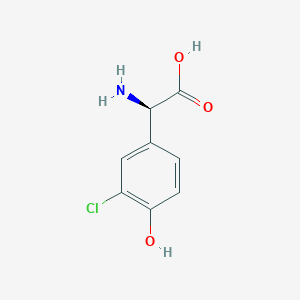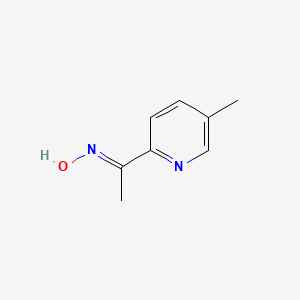
1-(5-Methylpyridin-2-YL)ethanoneoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methylpyridin-2-YL)ethanoneoxime is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an ethanone group and an oxime functional group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-2-YL)ethanoneoxime can be synthesized through several methods. One common approach involves the reaction of 1-(5-Methylpyridin-2-YL)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 1-(5-Methylpyridin-2-YL)ethanoneoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Methylpyridin-2-YL)ethanoneoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 1-(5-Methylpyridin-2-YL)ethanoneoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further modulating its biological effects.
類似化合物との比較
1-(5-Methylpyridin-2-YL)ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Methyl-5-ethylpyridine: Similar pyridine derivative but with different substituents, leading to different chemical and biological properties.
5-Methyl-2-(tributylstannyl)pyridine: Contains a stannyl group, used in different synthetic applications.
Uniqueness: 1-(5-Methylpyridin-2-YL)ethanoneoxime is unique due to the presence of both the ethanone and oxime groups, which confer distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
(NE)-N-[1-(5-methylpyridin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-8(9-5-6)7(2)10-11/h3-5,11H,1-2H3/b10-7+ |
InChIキー |
CHDGBRAUOQMXLA-JXMROGBWSA-N |
異性体SMILES |
CC1=CN=C(C=C1)/C(=N/O)/C |
正規SMILES |
CC1=CN=C(C=C1)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B15235871.png)

![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15235889.png)
![5,6-Dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B15235895.png)

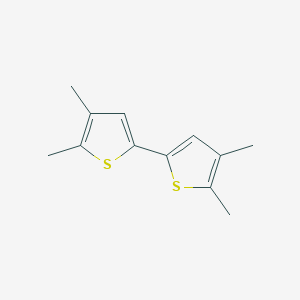


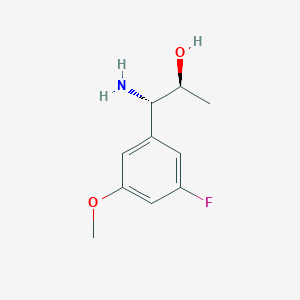
![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B15235930.png)
